molecular formula C5H5NO3 B583158 5-Methylisoxazole-3-carboxylic acid CAS No. 1267623-84-6

5-Methylisoxazole-3-carboxylic acid

Cat. No. B583158
Key on ui cas rn: 1267623-84-6
M. Wt: 131.123
InChI Key: BNMPIJWVMVNSRD-MZCSYVLQSA-N
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Patent
US04853027

Procedure details

A mixture of 1.55 g of ethyl 5-methyl-3-isoxazolecarboxylate (1A) (P. G. Baraldi, et al., Journal of Heterocyclic Chemistry, volume 19, pages 557-560 (1982)) and 20 ml of 10% w:v sodium hydroxide in water was stirred at room temperature for 2 hours. The resulting mixture was cooled to 0° C., acidified with 6N hydrochloric acid to pH 3, saturated with sodium chloride and extracted with ethyl acetate. The extract was dried (MgSO4) and stripped of solvent to give 5-methyl-3-isoxazolecarboxylic acid (1B), as a solid, m.p.: 170°-172° C. (with decomposition).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=[O:8])[CH:3]=1.[OH-].[Na+].Cl.[Cl-].[Na+]>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04853027

Procedure details

A mixture of 1.55 g of ethyl 5-methyl-3-isoxazolecarboxylate (1A) (P. G. Baraldi, et al., Journal of Heterocyclic Chemistry, volume 19, pages 557-560 (1982)) and 20 ml of 10% w:v sodium hydroxide in water was stirred at room temperature for 2 hours. The resulting mixture was cooled to 0° C., acidified with 6N hydrochloric acid to pH 3, saturated with sodium chloride and extracted with ethyl acetate. The extract was dried (MgSO4) and stripped of solvent to give 5-methyl-3-isoxazolecarboxylic acid (1B), as a solid, m.p.: 170°-172° C. (with decomposition).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=[O:8])[CH:3]=1.[OH-].[Na+].Cl.[Cl-].[Na+]>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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